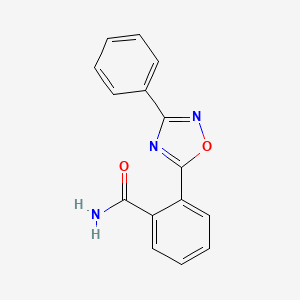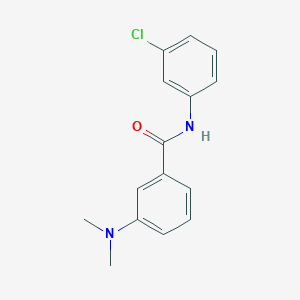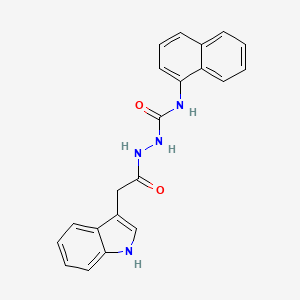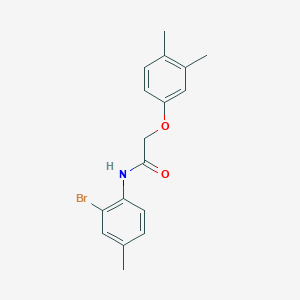![molecular formula C22H28N4O B5605296 3,5,7-trimethyl-2-({4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1H-indole](/img/structure/B5605296.png)
3,5,7-trimethyl-2-({4-[(2-methyl-1H-imidazol-1-yl)methyl]-1-piperidinyl}carbonyl)-1H-indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of complex indole derivatives typically involves multistep reactions, starting from basic heterocyclic scaffolds. For example, the synthesis of indole derivatives can be achieved through reactions involving aminoisoxazolones with nitropyridine groups, leading to imidazopyridines and indoles under certain conditions (Khalafy, Setamdideh, & Dilmaghani, 2002). Another approach involves the reaction of trimethylindoles with haloacetic acid amides, yielding carbamoylmethyltrimethylindolium salts, which upon base treatment can cyclize into imidazoindolones (Degutis, Schachkus, & Urbonavichyus, 1985).
Molecular Structure Analysis
The molecular structure of indole derivatives reveals a dense network of pi-electrons, contributing to their unique optical and electronic properties. For instance, the study of the molecular structure and DFT analyses of novel indole derivatives provides insights into their geometric parameters, stability, and electronic properties, offering a basis for understanding their chemical behavior and potential applications in materials science and biology (Rajaraman, Sundararajan, Loganath, & Krishnasamy, 2017).
Chemical Reactions and Properties
Indole derivatives undergo a variety of chemical reactions, reflective of their rich chemical reactivity. For instance, the reactivity of substituted indoles towards haloacetic acid amides demonstrates the formation of complex indolium salts and their transformation into imidazoindolones, showcasing the diverse chemical transformations these compounds can undergo (Degutis et al., 1985).
Physical Properties Analysis
The physical properties of indole derivatives, such as their melting points, solubility, and crystalline structure, are crucial for their application in various fields. The crystal structure determination of specific indole derivatives, for instance, aids in understanding their solid-state properties and potential as materials in optical and electronic devices (Ščerbetkaitė, Tamulienė, Bieliauskas, & Šačkus, 2017).
Chemical Properties Analysis
The chemical properties of indole derivatives, including their reactivity towards various reagents and conditions, are pivotal in their functionalization and application in synthetic chemistry. The synthesis of indole derivatives through reactions involving amino-substituted indoles and haloacetic acid amides illustrates the complex chemical behavior and versatility of these compounds (Degutis et al., 1985).
Propiedades
IUPAC Name |
[4-[(2-methylimidazol-1-yl)methyl]piperidin-1-yl]-(3,5,7-trimethyl-1H-indol-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4O/c1-14-11-15(2)20-19(12-14)16(3)21(24-20)22(27)25-8-5-18(6-9-25)13-26-10-7-23-17(26)4/h7,10-12,18,24H,5-6,8-9,13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITQZQHMNWANAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(N2)C(=O)N3CCC(CC3)CN4C=CN=C4C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-{[(3-pyridinylmethyl)amino]sulfonyl}-2-thiophenecarboxamide](/img/structure/B5605219.png)
![N-[(3S*,4R*)-1-(1,3-benzoxazol-2-yl)-4-propyl-3-pyrrolidinyl]acetamide](/img/structure/B5605226.png)
![N-2-naphthyl-N'-{2-[(3,3,3-trifluoropropyl)thio]phenyl}urea](/img/structure/B5605228.png)

![2-[4-(1-butyl-1H-imidazol-2-yl)-1-piperidinyl]-N-cyclooctylacetamide](/img/structure/B5605240.png)

![2-[4-(2-hydroxyethyl)-1-piperazinyl]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B5605262.png)

![3,4-dichloro-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B5605271.png)
![5-{[4-(1-ethyl-1H-imidazol-2-yl)-1-piperidinyl]carbonyl}-2,4-pyridinediol](/img/structure/B5605272.png)
![2-(dimethylamino)-N-[(3-ethyl-5-isoxazolyl)methyl]-2-(4-fluorophenyl)-N-methylacetamide](/img/structure/B5605318.png)
![2-{3-[1-(2,5-dihydro-1H-pyrrol-2-ylcarbonyl)-4-piperidinyl]propanoyl}-1,2,3,4-tetrahydroisoquinoline hydrochloride](/img/structure/B5605325.png)
![N'-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}-2-(2-pyrimidinylthio)acetohydrazide](/img/structure/B5605333.png)